molecular formula C12H21N3S B6432381 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine CAS No. 2549031-40-3

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine

Cat. No. B6432381
CAS RN: 2549031-40-3
M. Wt: 239.38 g/mol
InChI Key: CBALAYVIUVWDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine (TBMT) is an organic compound found in many plants and animals. It is a member of the thiadiazole family and is used in a variety of scientific research applications. TBMT has a wide range of biochemical and physiological effects, and its use in lab experiments provides many advantages and limitations.

Scientific Research Applications

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and signal transduction. It has also been used to study the effects of oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The use of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine in lab experiments provides many advantages. It is easy to synthesize and is relatively inexpensive. It is also water-soluble, making it easy to use in aqueous solutions. However, there are some limitations. 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine is not very stable, and its effects can be short-lived.

Future Directions

Future research on 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine could focus on its potential use as an anti-inflammatory and antioxidant agent. It could also be used to study the effects of oxidative stress on the body. Additionally, research could be conducted on the effects of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine on gene expression and signal transduction. Finally, more research could be conducted on the effects of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine on enzyme inhibition and protein-protein interactions.

Synthesis Methods

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine is synthesized through the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-amine with 4-methylpiperidine. The reaction is carried out in aqueous solution, with a catalytic amount of sodium hydroxide. The product is then isolated by extraction with ether.

properties

IUPAC Name

2-tert-butyl-5-(4-methylpiperidin-1-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3S/c1-9-5-7-15(8-6-9)11-14-13-10(16-11)12(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBALAYVIUVWDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(S2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylpiperidine

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